5-(4-Methoxy-benzyl)-thiazol-2-ylamine
Overview
Description
4-Methoxybenzyl alcohol, a compound with a similar structure, is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines and amides . For instance, a Cu(I)-catalyzed C-N coupling of aliphatic halides with amines and amides can occur at room temperature .Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods. For example, the molecular formula of 4-Methoxybenzyl alcohol is C8H10O2 .Chemical Reactions Analysis
Benzylamines, which are structurally similar to your compound, can undergo various chemical reactions. For instance, they can be deprotected through oxidation of bromide under mild conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, 4-Methoxybenzyl alcohol is a solid at 20°C, has a refractive index of 1.544, and is freely soluble in alcohol and diethyl ether .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study on zinc phthalocyanine derivatives, which includes thiazole components, highlighted their potential in photodynamic therapy (PDT) for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their effect as corrosion inhibitors for carbon steel in a 1 M HCl solution. The compounds demonstrated the ability to offer stability and high inhibition efficiencies against steel corrosion, which could be beneficial in extending the life of metal structures and components (Hu et al., 2016).
Antimicrobial and Antifungal Agents
Thiazole derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. These findings suggest their potential as new antimicrobial agents, especially in combating penicillin-resistant staphylococci and potentially in treating infections caused by drug-resistant microorganisms (Vicini et al., 2006).
Anticancer Activity
Certain thiazolidinone compounds with a benzothiazole moiety have been screened for their antitumor activity, revealing some compounds' effectiveness on various cancer cell lines, including leukemia, melanoma, and lung cancer. This highlights the therapeutic potential of thiazole derivatives in cancer treatment (Havrylyuk et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-9-4-2-8(3-5-9)6-10-7-13-11(12)15-10/h2-5,7H,6H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYFQOUPMXMROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389646 | |
Record name | 5-(4-Methoxy-benzyl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804654 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
299953-06-3 | |
Record name | 5-(4-Methoxy-benzyl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.